![molecular formula C13H12ClFN4O3 B11500955 N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11500955.png)
N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-fluorophenyl group, a nitro-pyrazolyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the amide bond: The nitrated pyrazole can be coupled with a 3-chloro-4-fluoroaniline derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Butanamide formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivative of the pyrazole ring
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Carboxylic acid and amine
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: can be compared with other amide compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H12ClFN4O3 |
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Molecular Weight |
326.71 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C13H12ClFN4O3/c14-11-6-9(3-4-12(11)15)17-13(20)2-1-5-18-8-10(7-16-18)19(21)22/h3-4,6-8H,1-2,5H2,(H,17,20) |
InChI Key |
UMWPAJZKRMUXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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